

1,2-Benzisothiazol-3-amine: A Technical Guide to its Physicochemical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Benzisothiazol-3-amine

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For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the specific solubility and stability of **1,2-Benzisothiazol-3-amine** (CAS No. 23031-78-9) is limited. This guide provides available information on **1,2-Benzisothiazol-3-amine** and leverages detailed data from the closely related and extensively studied compound, 1,2-Benzisothiazol-3(2H)-one (BIT), to infer potential characteristics and provide relevant experimental methodologies. The structural differences will influence the physicochemical properties.

Introduction

1,2-Benzisothiazol-3-amine is a heterocyclic organic compound incorporating a benzisothiazole core. While its derivatives have been investigated for antibacterial efficacy, detailed physicochemical data on the parent compound remains scarce in peer-reviewed literature.^[1] This document collates the available information and presents a technical overview of its likely characteristics, supported by data from the analogous compound 1,2-Benzisothiazol-3(2H)-one (BIT).

Physicochemical Properties of 1,2-Benzisothiazol-3-amine

Quantitative experimental data on the solubility and stability of **1,2-Benzisothiazol-3-amine** are not readily found in the public domain. The information available is primarily from

computational predictions.

Table 1: Computed Physicochemical Properties of **1,2-Benzisothiazol-3-amine**

| Property | Value | Source |
|------------------------------|--|------------|
| Molecular Formula | C ₇ H ₆ N ₂ S | PubChem[2] |
| Molecular Weight | 150.20 g/mol | PubChem[2] |
| XLogP3 | 1.3 | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 0 | PubChem |

Solubility and Stability Profile of 1,2-Benzisothiazol-3(2H)-one (BIT) as a Surrogate

Due to the lack of data for **1,2-Benzisothiazol-3-amine**, the properties of the structurally similar biocide, 1,2-Benzisothiazol-3(2H)-one (BIT, CAS No. 2634-33-5), are presented as a point of reference.

Solubility of 1,2-Benzisothiazol-3(2H)-one (BIT)

BIT is readily soluble in many organic solvents and has limited solubility in water.[4][5]

Table 2: Solubility of 1,2-Benzisothiazol-3(2H)-one (BIT)

| Solvent | Solubility | Temperature (°C) | pH |
|--------------------|------------|------------------|---------------|
| Water | 1.288 g/L | 20 | Not Specified |
| Dichloromethane | Soluble | Not Specified | Not Specified |
| Dimethyl sulfoxide | Soluble | Not Specified | Not Specified |
| Methanol | Soluble | Not Specified | Not Specified |

Stability of 1,2-Benzisothiazol-3(2H)-one (BIT)

BIT is generally stable under normal storage conditions but is incompatible with strong oxidizing agents.[6][7] When heated to decomposition, it can emit toxic vapors of nitrogen and sulfur oxides.[3][7]

Table 3: Stability Characteristics of 1,2-Benzisothiazol-3(2H)-one (BIT)

| Stability Type | Observation | Conditions |
|----------------------|---|-------------------------|
| Thermal Stability | Stable. Decomposition temperature is above 300°C. | Heating |
| Hydrolytic Stability | Stable, with a half-life of >30 days. | Aqueous environment |
| Photodegradation | Susceptible to photodegradation in aquatic environments and in coatings. | UV radiation |
| Soil Biodegradation | Readily biodegrades in soil, with a half-life of less than 24 hours in sandy loam soil. | Aerobic soil conditions |

Experimental Protocols

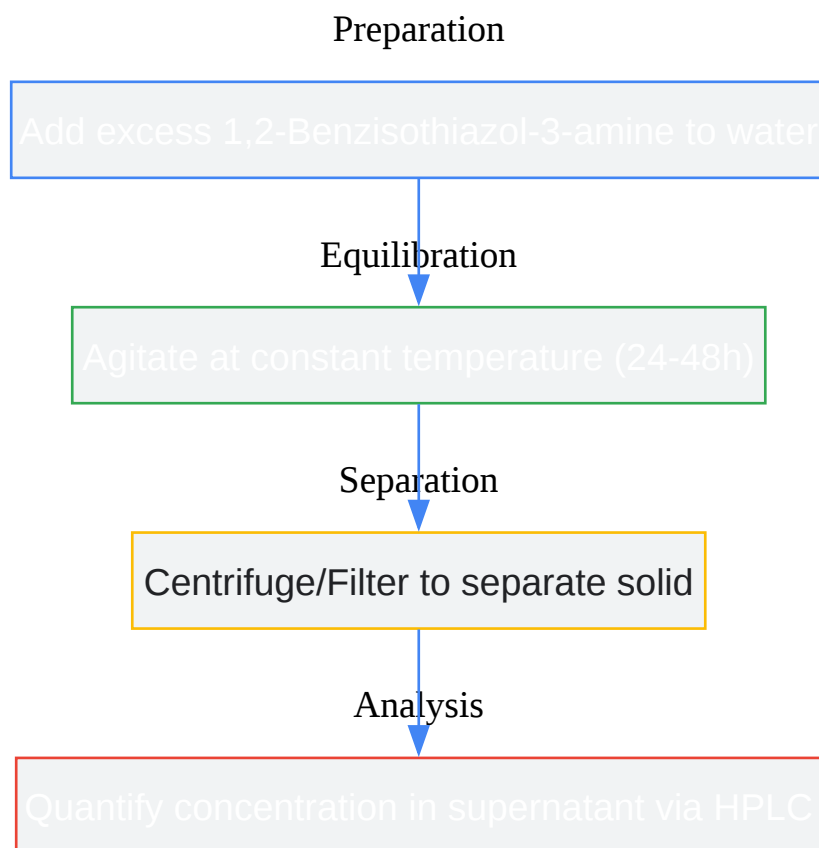
The following are generalized experimental protocols for determining the solubility and stability of a compound like **1,2-Benzisothiazol-3-amine**. These are based on established methodologies such as the OECD Guidelines for the Testing of Chemicals.

Determination of Aqueous Solubility (Flask Method - OECD 105)

This method determines the saturation mass concentration of a substance in water at a given temperature.

Methodology:

- **Sample Preparation:** An excess amount of the test substance is added to a flask containing purified water.
- **Equilibration:** The flask is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-48 hours) to reach saturation equilibrium.
- **Phase Separation:** The undissolved solid is separated from the aqueous solution by centrifugation and/or filtration.
- **Analysis:** The concentration of the substance in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Result:** The water solubility is reported as the mass of the substance per volume or mass of water at the specified temperature.



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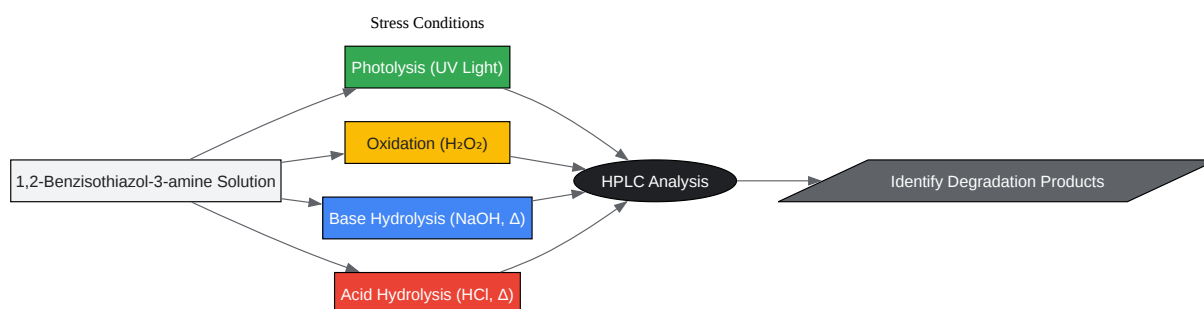
Caption: Workflow for Aqueous Solubility Determination (Flask Method).

Forced Degradation Studies for Stability Assessment

Forced degradation studies are conducted to understand the degradation pathways and to develop stability-indicating analytical methods.

Methodology:

- **Stock Solution Preparation:** Prepare a stock solution of **1,2-Benzisothiazol-3-amine** in a suitable solvent.
- **Stress Conditions:** Aliquots of the stock solution are subjected to various stress conditions:
 - **Acid Hydrolysis:** Treat with 0.1 N HCl at an elevated temperature (e.g., 60°C).
 - **Base Hydrolysis:** Treat with 0.1 N NaOH at an elevated temperature (e.g., 60°C).
 - **Oxidation:** Treat with 3% H₂O₂ at room temperature.
 - **Thermal Stress:** Heat the solid drug substance in an oven.
 - **Photostability:** Expose the solution and solid to UV light (e.g., 254 nm and 365 nm).
- **Sample Analysis:** Samples are withdrawn at specified time points, neutralized if necessary, and analyzed by a stability-indicating HPLC method to separate the parent compound from any degradation products.
- **Peak Purity Analysis:** Peak purity of the parent compound is assessed using a photodiode array (PDA) detector to ensure no co-eluting degradants.

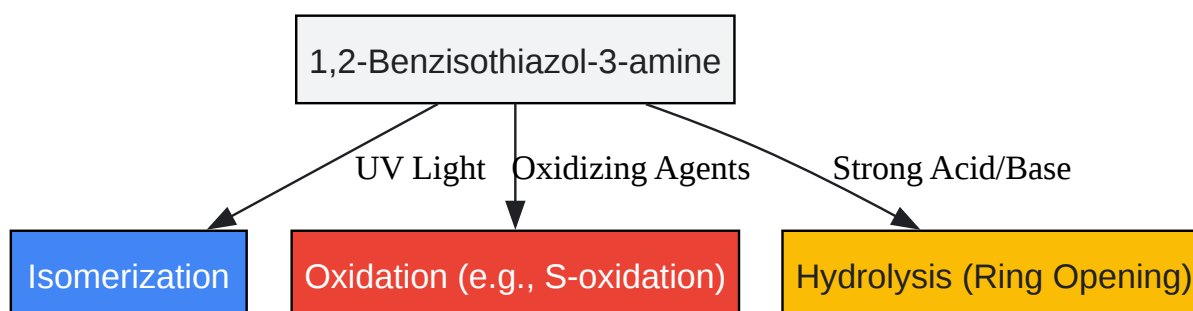


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Caption: Experimental Workflow for Forced Degradation Studies.

Potential Degradation Pathways

Based on the known degradation of related isothiazolinones, the following pathways can be postulated for **1,2-Benzisothiazol-3-amine**. Environmental degradation can occur via photodegradation and microbial action.[6]



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Caption: Postulated Degradation Pathways for **1,2-Benzisothiazol-3-amine**.

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